Potassium trifluoro(phenanthren-9-yl)borate
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Overview
Description
Potassium trifluoro(phenanthren-9-yl)borate is an organoboron compound with the molecular formula C14H9BF3K and a molecular weight of 284.13 g/mol . This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(phenanthren-9-yl)borate typically involves the reaction of phenanthrene with boron trifluoride and potassium fluoride. The process can be summarized as follows:
- The intermediate is then treated with potassium fluoride to yield this compound .
Phenanthrene: is reacted with in the presence of a suitable solvent to form the intermediate phenanthren-9-ylboronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(phenanthren-9-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Potassium trifluoro(phenanthren-9-yl)borate has several applications in scientific research:
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro(phenanthren-9-yl)borate exerts its effects is primarily through its role as a boron-containing reagent. In cross-coupling reactions, the compound acts as a source of the phenanthren-9-yl group, which is transferred to the target molecule in the presence of a palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, facilitating efficient bond formation .
Comparison with Similar Compounds
- Potassium trifluoro(4-(phenanthren-9-yl)phenyl)borate
- Potassium trifluoro(2-naphthyl)borate
- Potassium trifluoro(prop-2-enyl)borate
Uniqueness: Potassium trifluoro(phenanthren-9-yl)borate is unique due to its specific phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where the phenanthrene structure is desired .
Properties
Molecular Formula |
C14H9BF3K |
---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
potassium;trifluoro(phenanthren-9-yl)boranuide |
InChI |
InChI=1S/C14H9BF3.K/c16-15(17,18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H;/q-1;+1 |
InChI Key |
UIXZVYUWQLDNOE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C3=CC=CC=C13)(F)(F)F.[K+] |
Origin of Product |
United States |
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